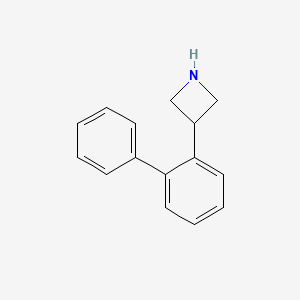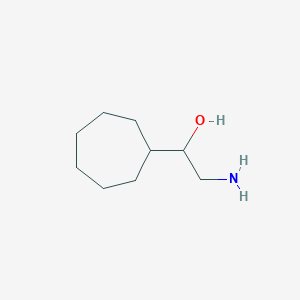
3-(2-Phenylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylphenyl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylphenyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. . This reaction is driven by photochemical conditions and results in the formation of the azetidine ring.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the use of copper-catalyzed multicomponent reactions. These reactions are efficient and can be conducted under mild conditions without the need for a base . The use of microwave irradiation and solid support, such as alumina, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of azetidine.
Reduction: Amines and other reduced forms.
Substitution: Substituted azetidines with various functional groups.
Scientific Research Applications
3-(2-Phenylphenyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a template for materials science.
Mechanism of Action
The mechanism of action of 3-(2-Phenylphenyl)azetidine is primarily driven by its ring strain and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its nitrogen atom. The ring strain facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 3-(2-Phenylphenyl)azetidine is unique due to its four-membered ring structure, which balances stability and reactivity. This makes it more stable than aziridines but more reactive than pyrrolidines, providing a unique set of properties for various applications .
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
3-(2-phenylphenyl)azetidine |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)13-10-16-11-13/h1-9,13,16H,10-11H2 |
InChI Key |
FJIVBSFGDBUFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)

![Tert-butyl 4-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13529511.png)
![[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride](/img/structure/B13529512.png)




![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)




